N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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Overview
Description
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a complex organic compound that features a combination of naphthalene, benzooxazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the naphthalene and benzooxazole intermediates. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to attach various substituents . The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: This compound shares the naphthalene moiety but differs in its functional groups.
5-Bromo-2-(naphthalen-6-yl)pyridine: Similar in structure but contains a pyridine ring instead of benzooxazole.
Uniqueness
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is unique due to its combination of naphthalene, benzooxazole, and benzamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H14BrFN2O2 |
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Molecular Weight |
461.3g/mol |
IUPAC Name |
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H14BrFN2O2/c25-20-6-2-3-17-18(20)4-1-5-19(17)24-28-21-13-16(11-12-22(21)30-24)27-23(29)14-7-9-15(26)10-8-14/h1-13H,(H,27,29) |
InChI Key |
VJRZSPJHZLGUSP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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